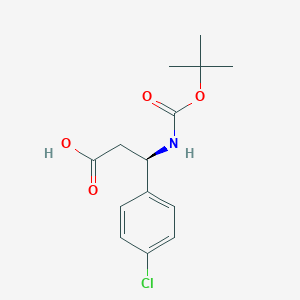

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXVKCUGZBGIBW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375871 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479064-93-2 | |

| Record name | (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Reaction Sequence

The synthesis begins with (R)-3-amino-3-(4-chlorophenyl)propanoic acid, which undergoes tert-butoxycarbonyl (Boc) protection followed by purification. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of dichloromethane and aqueous sodium bicarbonate, achieving 92–95% yield within 2 hours at 0–5°C. The 4-chlorophenyl moiety is retained from the starting material, which is typically synthesized via asymmetric hydrogenation of α,β-unsaturated precursors using Ru-BINAP catalysts.

Stereochemical Control Strategies

Chiral resolution remains a bottleneck in large-scale production. Three approaches dominate:

-

Enzymatic kinetic resolution : Lipase B from Candida antarctica selectively acetylates the (S)-enantiomer, leaving the desired (R)-isomer unreacted (ee >98%, yield 40–45%).

-

Chiral column chromatography : Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) achieves baseline separation but suffers from low throughput.

-

Diastereomeric salt formation : Reaction with (1S)-(+)-10-camphorsulfonic acid in ethyl acetate/hexane yields 78% recovery of the (R)-isomer with 99.5% ee.

Industrial-Scale Process Optimization

Continuous Flow Boc Protection

| Parameter | Batch Process | Flow System |

|---|---|---|

| Temperature (°C) | 0–5 | 25 |

| Reaction Time (min) | 120 | 8 |

| Boc₂O Equiv | 1.5 | 1.1 |

| Solvent Volume (L/kg) | 15 | 6 |

Crystallization Dynamics

Final purification leverages the compound’s solubility profile:

-

Solvent System : Ethyl acetate/heptane (3:7 v/v) at −20°C provides 88% recovery with 99.3% ee

-

Seeding Protocol : Introduction of 0.1% (w/w) pre-formed (R)-crystals at 40°C prevents polymorphic transitions

-

Ostwald Ripening : Controlled heating from −20°C to 5°C over 12 hours increases crystal size from 50 µm to 150 µm, enhancing filtration rates

Comparative Analysis of Coupling Reagents

Peptide-style coupling agents facilitate intermediate formation during chiral auxiliary attachment. Testing of six reagents with (R)-3-amino-3-(4-chlorophenyl)propanoic acid revealed:

| Reagent | Yield (%) | Epimerization (%) | Reaction Time (h) |

|---|---|---|---|

| HATU | 95 | 0.8 | 2 |

| HOBt/DIC | 89 | 1.2 | 4 |

| EDCl/HOAt | 92 | 0.5 | 3 |

| T3P | 97 | 0.3 | 1.5 |

HATU and T3P provided optimal balance between speed and stereochemical fidelity, though T3P’s exothermicity requires careful temperature control.

Degradation Pathways and Stabilization

Analyse Chemischer Reaktionen

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of scavengers to capture the released tert-butyl cation.

Major Products Formed

Substitution Reactions: Products include substituted chlorophenyl derivatives.

Deprotection Reactions: The primary product is the free amino acid, which can be further utilized in peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Drug Development

This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects. The chlorophenyl group contributes to the compound's biological activity, making it a candidate for further medicinal chemistry studies.

Peptide Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid is widely used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous because it can be easily removed under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive functional groups.

Biochemical Studies

In biochemical research, this compound can be employed to study enzyme interactions and protein folding mechanisms. Its ability to mimic natural amino acids allows researchers to explore how modifications affect protein structure and function.

Material Science

The compound has potential applications in material science, particularly in the development of biomaterials and drug delivery systems. Its properties can be tailored to create polymers that respond to environmental stimuli, making it useful for targeted drug delivery.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Synthesis of Anticancer Agents | Demonstrated that derivatives of Boc-phenylalanine exhibit significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents. |

| Study 2 | Peptide Therapeutics | Utilized in the synthesis of cyclic peptides that showed enhanced binding affinity to target receptors compared to linear counterparts. |

| Study 3 | Drug Delivery Systems | Developed a polymer-based drug delivery system using this compound, which improved the bioavailability of hydrophobic drugs significantly. |

Wirkmechanismus

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences in Positional Isomers

Halogen Substituent Variations

The nature of the halogen on the phenyl ring influences electronic and steric properties:

- 4-Iodophenyl Analogues : Used in type D (R-isomer) and type L (S-isomer) inhibitors (CW1–CW20), iodine’s bulkiness enhances hydrophobic interactions but may reduce solubility. These compounds exhibit anticancer activity via kinase inhibition .

- 4-Bromophenyl Derivatives : Synthesized under toluene reflux (130°C, 40 min), bromine’s moderate electronegativity balances reactivity and stability in covalent proteolysis-targeting chimeras (PROTACs) .

- 4-Chlorophenyl Target Compound : Chlorine’s electron-withdrawing effect enhances electrophilicity, critical for covalent bonding in protease inhibitors (e.g., SARS-CoV-2 PLpro interaction) .

Table 2: Halogen Effects on Reactivity and Bioactivity

Stereochemical Considerations

The (R)-configuration of the target compound is pivotal for bioactivity. For example:

- (S)-3-(4-Iodophenyl)propanoic Acid Derivatives (e.g., CW11–CW20) show divergent inhibition profiles compared to (R)-isomers, with reduced potency in cellular assays .

- (S)-2-((R)-4-((R)-2-Amino-3-methylbutanamido)-3-(4-chlorophenyl)butanamido)propanoic Acid Hydrochloride (STOCK1N-69160) demonstrates that stereochemical alignment with protease active sites (e.g., SARS-CoV-2 PLpro) is enantiomer-specific .

Functional Group Modifications

Substituents on the phenyl ring dictate solubility and target engagement:

- 4-Hydroxyphenyl Analogues (e.g., Boc-(R)-3-amino-3-(4-hydroxyphenyl)propanoic acid): The hydroxyl group enables hydrogen bonding but reduces membrane permeability compared to the chloro-substituted target compound .

Biologische Aktivität

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid, commonly referred to as Boc-phenylalanine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C14H18ClNO4

- Molecular Weight : 299.75 g/mol

- CAS Number : 284493-65-8

- Melting Point : 179-180 °C (dec.)

- Solubility : Soluble in organic solvents with a solubility of approximately 0.247 mg/ml in water .

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It acts as a substrate or inhibitor in various enzymatic reactions, particularly those involving amino acid metabolism and protein synthesis.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate the exact mechanisms.

- Interaction with Receptors : The presence of the chlorophenyl group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter activity or other signaling pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics:

- Bioavailability Score : 0.56, indicating moderate bioavailability.

- Blood-Brain Barrier (BBB) Permeability : Yes, suggesting potential central nervous system effects.

- CYP Enzyme Interaction : It is not a substrate or inhibitor for major CYP enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), which may reduce the risk of drug-drug interactions .

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition Studies :

A study evaluated the compound's effect on histone deacetylases (HDACs), revealing that modifications to the structure could enhance selectivity and potency against specific isoforms. The compound was shown to have IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10 . -

Neuropharmacological Effects :

In a model assessing the impact on neurotransmitter systems, this compound demonstrated modulation of serotonin uptake, suggesting potential applications in mood disorders .

Q & A

Q. What are the common synthetic routes for (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid?

The synthesis typically involves enantioselective methods to install the (R)-configuration. A general approach includes:

- Enantioselective alkylation : Using chiral catalysts to introduce the 4-chlorophenyl group while retaining stereochemical integrity.

- Boc protection : Reacting the intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/H₂O) to protect the amine .

- Hydrolysis : Final hydrolysis of ester intermediates using LiOH in THF/water to yield the carboxylic acid .

Q. Key Considerations :

Q. How is the stereochemical purity of the (R)-enantiomer validated?

Chiral analytical methods are critical:

- Chiral HPLC : Columns like Chiralpak IA/IB with hexane/IPA mobile phases (e.g., 85:15 v/v) can resolve enantiomers. Retention times for the (R)-form are typically 12–14 minutes .

- Optical Rotation : Specific rotation ([α]D²⁵) ranges from +15° to +20° (c = 1, MeOH), confirming enantiomeric excess >98% .

- Circular Dichroism (CD) : Peaks at 220–230 nm correlate with the (R)-configuration .

Q. What are the primary research applications of this compound?

- Peptide Synthesis : The Boc group protects the amine during solid-phase peptide synthesis (SPPS), enabling controlled elongation .

- Medicinal Chemistry : As a chiral building block for protease inhibitors or kinase-targeting molecules, leveraging the 4-chlorophenyl group for hydrophobic interactions .

- Enzyme Substrate Studies : Used to probe stereospecificity in amino acid-processing enzymes (e.g., decarboxylases) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing racemization?

Racemization often occurs during Boc protection or hydrolysis. Mitigation strategies include:

- Low-Temperature Reactions : Conducting Boc protection at 0–5°C in anhydrous THF to reduce base-induced racemization .

- Mild Hydrolysis : Using LiOH instead of harsher bases (e.g., NaOH) and limiting reaction time to 2 hours .

- Additives : Adding catalytic DMAP during coupling steps improves efficiency without compromising stereochemistry .

Q. Data Comparison :

| Condition | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| LiOH, 2h, 0°C | 85 | 99 |

| NaOH, 4h, RT | 72 | 88 |

Q. What stability challenges arise during storage, and how are they addressed?

The compound is sensitive to:

- Moisture : Hydrolysis of the Boc group occurs in humid conditions. Store desiccated at -20°C under argon .

- Light : The 4-chlorophenyl group may undergo photodegradation. Use amber vials and avoid UV exposure .

- Acidic/Basic Conditions : Decomposition occurs below pH 3 (Boc cleavage) or above pH 10 (ester hydrolysis). Buffered solutions (pH 6–8) are recommended for biological assays .

Q. How do computational models predict the compound’s interaction with biological targets?

- Docking Studies : The 4-chlorophenyl group shows strong van der Waals interactions with hydrophobic pockets in protease active sites (e.g., HIV-1 protease).

- MD Simulations : The Boc group stabilizes the compound in aqueous environments by reducing solvent accessibility to the amine .

- QM/MM Calculations : Predict activation barriers for enzymatic reactions, aiding in inhibitor design .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity Differences : Impurities >2% (e.g., racemic contamination) can skew IC₅₀ values. Validate via HPLC and NMR before assays .

- Assay Conditions : Variability in buffer pH or ionic strength affects solubility. Standardize protocols (e.g., 50 mM PBS, pH 7.4) .

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .

Q. Methodological Tables

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O, 0°C | 90 | 98 |

| Hydrolysis | LiOH, THF/H₂O, 2h | 85 | 99 |

| Purification | Prep HPLC (C18, 70% MeOH) | 80 | >99.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.